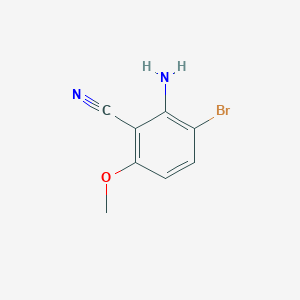

2-Amino-3-bromo-6-methoxy-benzonitrile

Description

2-Amino-3-bromo-6-methoxy-benzonitrile (CAS: 1440526-35-1) is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 2, a bromine atom (-Br) at position 3, and a methoxy group (-OCH₃) at position 6 on the benzene ring. The nitrile (-CN) functional group at position 1 contributes to its polarity and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is typically synthesized via nucleophilic substitution or cyanation reactions, with a reported purity of 95% in commercial supplies . Its molecular formula is C₈H₆BrN₂O, yielding a molecular weight of 243.05 g/mol (calculated based on substituent positions and standard atomic weights).

Properties

IUPAC Name |

2-amino-3-bromo-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNXSVCUCBTPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273442 | |

| Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440526-35-1 | |

| Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-3-bromo-6-methoxy-benzonitrile (CAS Number: 1440526-35-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is characterized by the presence of an amino group, a bromine atom, and a methoxy group on a benzene ring, which influences its reactivity and biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies focusing on non-nucleoside HIV-1 reverse transcriptase inhibitors have shown that structural modifications can enhance efficacy against viral strains . While specific data on this compound's activity against HIV is limited, its structural analogs suggest potential effectiveness.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. The presence of the bromine and methoxy groups suggests that it could interact with various biological targets, potentially influencing metabolic pathways. For example, studies have highlighted the role of halogenated benzonitriles in inhibiting certain enzymes involved in cancer progression .

Study on Synthesis and Activity

A notable study synthesized a series of benzonitrile derivatives, including compounds with similar functional groups to those found in this compound. These derivatives were tested for their ability to inhibit cancer cell lines, revealing that modifications in the benzene ring significantly affected biological activity .

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate inhibition of cancer cell proliferation |

| This compound | Structure B | Potential antiviral and enzyme inhibition activity |

| Compound C | Structure C | High potency against specific cancer types |

The mechanism through which this compound exerts its biological effects may involve the modulation of receptor activity or interference with enzymatic processes. Research has indicated that similar compounds can act as agonists or antagonists for various receptors, suggesting a multifaceted approach to therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-bromo-6-methoxy-benzonitrile serves as a vital building block in the synthesis of various pharmaceuticals. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and bacterial infections.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, modifications to the structure have resulted in compounds that inhibit the growth of specific cancer cell lines, demonstrating IC50 values in the nanomolar range . The mechanism often involves the disruption of mitochondrial function and increased production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Biological Research

The compound is also studied for its potential biological activities beyond anticancer effects. It has been investigated for antimicrobial properties, with some derivatives showing significant inhibition against various bacterial strains.

Case Study: Antimicrobial Studies

In vitro studies have demonstrated that certain analogs of this compound possess antimicrobial activity against resistant strains of bacteria. These findings highlight its potential as a lead compound in the development of new antibiotics .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and dyes. Its ability to undergo various chemical reactions allows it to be integrated into complex polymeric structures.

Application in Polymer Chemistry

The compound can be used as a monomer in the synthesis of conducting polymers, which are essential for applications in organic electronics. The presence of the methoxy group enhances solubility, facilitating processing and application in thin-film transistors and solar cells .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer treatment | IC50 values < 10 nM against MDA-MB-231 |

| Biological Research | Antimicrobial agents | Effective against resistant bacteria |

| Materials Science | Monomer for conducting polymers | Enhanced electrical conductivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-bromo-6-methoxy-benzonitrile with four analogous brominated benzonitrile derivatives, highlighting key structural and physicochemical differences:

Key Observations:

Substituent Position Effects: The bromine position significantly influences reactivity. For example, bromine at position 3 (as in the target compound) may enhance electrophilic aromatic substitution (EAS) reactivity compared to position 5 (e.g., 2-amino-5-bromo-3-methoxybenzonitrile) due to steric and electronic effects . Fluorine incorporation (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) reduces molecular weight and increases metabolic stability, a critical factor in drug design .

Functional Group Impact: The methoxy group at position 6 in the target compound enhances solubility in polar solvents compared to non-methoxy analogs. However, this is counterbalanced by the electron-withdrawing nitrile group .

Synthetic Utility :

- All listed compounds serve as intermediates for Suzuki couplings, Buchwald-Hartwig aminations, or cyclization reactions. The target compound’s high purity (95%) makes it preferable for reproducible small-molecule synthesis .

Research Findings and Limitations

- Solubility and Permeability: While experimental data for these compounds are sparse, Lipinski’s "Rule of Five" suggests that the target compound’s molecular weight (<500 g/mol) and moderate polarity align with drug-like properties.

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures of brominated benzonitriles, though the target compound’s structure remains undeposited in public databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.